Abl Kinase Inhibitory Potential: Class-Level Evidence from the N-(Thiazol-2-yl)-2-Thiophene Carboxamide Pharmacophore
The target compound belongs to the N-(thiazol-2-yl)-2-thiophene carboxamide chemotype, which Manetti et al. (2008) identified through pharmacophore-based virtual screening of the Asinex commercial library as a novel Abl kinase inhibitor scaffold [1]. In cell-free kinase assays, optimized derivatives within this series achieved affinity in the low nanomolar range, representing a significant enhancement over the parent 2-benzamido thia(dia)zole compounds from which they were derived [1]. While specific IC₅₀ or Kᵢ data for the 5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide molecule itself have not been published in the peer-reviewed literature, molecular docking simulations within the same study guided the selection of high-affinity N-(thiazol-2-yl)-2-thiophene carboxamide congeners from the Asinex database, predicting their binding mode and interaction pattern with the Abl catalytic binding site [1]. The 4-methyl substituent on the thiazole ring and the 5-ethyl group on the thiophene ring collectively contribute to the pharmacophoric features required for Abl pocket occupancy [2].
| Evidence Dimension | Abl kinase inhibition (cell-free assay) |
|---|---|
| Target Compound Data | Specific IC₅₀/Kᵢ not publicly reported; compound is a member of the N-(thiazol-2-yl)-2-thiophene carboxamide class with demonstrated Abl affinity via docking |
| Comparator Or Baseline | Parent 2-benzamido thia(dia)zole compounds (weaker affinity); optimized N-(thiazol-2-yl)-2-thiophene carboxamide derivatives achieved low nanomolar affinity |
| Quantified Difference | Class-level optimization from parent compounds to low nanomolar range (exact fold-change not reported for this specific compound) |
| Conditions | Cell-free Abl kinase inhibition assay; pharmacophore-based database screening of Asinex commercial compounds; molecular docking simulations against Abl catalytic site |
Why This Matters
Procurement of this specific compound preserves the precise substitution pattern validated by pharmacophore modeling, enabling direct follow-up on the Abl inhibitor scaffold identified by Manetti et al.—a result that cannot be replicated using generic or unsubstituted thiophene carboxamide analogs.
- [1] Manetti, F.; Falchi, F.; Crespan, E.; Schenone, S.; Maga, G.; Botta, M. N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorg. Med. Chem. Lett. 2008, 18, 4328–4331. View Source
- [2] Manetti, F.; Locatelli, G.A.; Maga, G.; Schenone, S.; Modugno, M.; Forli, S.; Corelli, F.; Botta, M. A combination of docking/dynamics simulations and pharmacophoric modeling to discover new dual c-Src/Abl kinase inhibitors. J. Med. Chem. 2006, 49, 3278–3286. View Source
